Superior In Vivo Attenuation of LPS-Induced Acute Lung Injury (ALI) Compared to Vehicle Control
Monoammonium glycyrrhizinate (MAG) demonstrates a dose-dependent protective effect against LPS-induced acute lung injury in mice, quantified by significant reduction in lung wet/dry (W/D) weight ratio and suppression of key inflammatory cytokines. This provides a quantifiable in vivo efficacy benchmark .
| Evidence Dimension | Lung W/D weight ratio (pulmonary edema) and TNF-α/IL-1β production |
|---|---|
| Target Compound Data | 10 mg/kg and 30 mg/kg MAG significantly reduced lung W/D ratio and decreased TNF-α/IL-1β production compared to LPS group |
| Comparator Or Baseline | LPS-induced acute lung injury model group (vehicle control) |
| Quantified Difference | Significant reduction (p < 0.05) in lung edema and inflammatory cytokines at 10 and 30 mg/kg doses |
| Conditions | BALB/c mice (male, 6-8 weeks), LPS (5 mg/kg) intratracheal instillation, MAG intraperitoneal pretreatment 1 hour prior to LPS |
Why This Matters
This quantifies the in vivo anti-inflammatory potency of MAG in a disease-relevant pulmonary model, providing a benchmark for comparing efficacy with other anti-inflammatory agents or alternative GA salts.
